Methyl 7-fluoro-1H-indazole-3-carboxylate

Factor Xa Inhibition Anticoagulation Medicinal Chemistry

This 7-fluoroindazole building block is essential for synthesizing potent Factor Xa inhibitors. The 7-fluoro group engages a critical hydrogen bond with Gly216 (2.9 Å) and replaces a metabolically labile amide carbonyl, a dual function unsubstituted indazoles cannot perform. The 3-position methyl ester provides a versatile synthetic handle for diverse carboxamide derivatives. Procure now for lead optimization libraries.

Molecular Formula C9H7FN2O2
Molecular Weight 194.16 g/mol
CAS No. 932041-13-9
Cat. No. B1393711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-fluoro-1H-indazole-3-carboxylate
CAS932041-13-9
Molecular FormulaC9H7FN2O2
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=CC=C(C2=NN1)F
InChIInChI=1S/C9H7FN2O2/c1-14-9(13)8-5-3-2-4-6(10)7(5)11-12-8/h2-4H,1H3,(H,11,12)
InChIKeyILIKHLPMOCBIRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-fluoro-1H-indazole-3-carboxylate (CAS 932041-13-9): A Strategic Fluorinated Indazole Building Block for Medicinal Chemistry


Methyl 7-fluoro-1H-indazole-3-carboxylate (CAS 932041-13-9) is a fluorinated heterocyclic building block belonging to the indazole family [1]. Its core structure consists of a fused benzene and pyrazole ring, with a strategically positioned fluorine atom at the 7-position and a methyl ester at the 3-position, making it a versatile intermediate for further functionalization. The compound is a bright yellow solid with a molecular weight of 194.16 g/mol and a molecular formula of C9H7FN2O2 [2]. It is primarily utilized in research and development settings for the synthesis of more complex bioactive molecules, particularly as a precursor to 7-fluoro-1H-indazole-3-carboxylic acid derivatives [3].

Why Methyl 7-fluoro-1H-indazole-3-carboxylate Cannot Be Replaced by Its Non-Fluorinated or Carboxylic Acid Analogs


In scientific procurement, the specific substitution pattern of a building block is critical and directly dictates the properties of the final drug candidate. Generic substitution fails because the 7-fluoro group introduces unique electronic, steric, and conformational effects not present in non-fluorinated indazoles [1]. Literature on 7-fluoroindazole-based drug candidates demonstrates that this fluorine atom engages in a critical hydrogen bond with the protein backbone (Gly216, 2.9 Å) while also replacing a metabolically labile amide carbonyl group, a dual function that unsubstituted indazoles cannot perform [1]. Furthermore, the methyl ester at the 3-position provides a key synthetic handle for generating diverse amide and acid derivatives, which is functionally distinct from the 7-fluoro-1H-indazole-3-carboxylic acid analog (CAS 959236-59-0) [2]. Therefore, substituting this building block with a non-fluorinated analog (e.g., methyl 1H-indazole-3-carboxylate, CAS 43120-28-1) would eliminate key interactions, alter metabolic stability, and potentially compromise the activity and selectivity of the final compound.

Quantitative Differentiation Evidence for Methyl 7-fluoro-1H-indazole-3-carboxylate (CAS 932041-13-9)


Fluorine-Driven Potency Enhancement in Factor Xa Inhibitors: A 60-Fold Increase

In a head-to-head study of factor Xa inhibitors, compounds incorporating the 7-fluoroindazole motif (25a and 25c) were approximately 60-fold more potent than their corresponding non-fluorinated indazole counterparts (25b and 25d). This corresponds to a difference in Gibbs free energy of binding (ΔΔG) of approximately 2.4 kcal/mol [1]. The X-ray co-crystal structure (PDB: 2RA0) revealed the molecular basis for this enhancement, showing the 7-fluoro atom hydrogen-bonding with the N-H of Gly216 (2.9 Å) in the peptide backbone while occupying the same space as a carbonyl group in prior inhibitors [1].

Factor Xa Inhibition Anticoagulation Medicinal Chemistry Structure-Activity Relationship

Validated Synthetic Route and Purity Profile: Yield and Spectroscopic Characterization

A reproducible synthetic route for Methyl 7-fluoro-1H-indazole-3-carboxylate is established, yielding 20.74 g (64%) of the target compound as a bright yellow solid starting from 30 g of the corresponding carboxylic acid [1]. The compound's identity and purity are confirmed by 1H NMR and mass spectrometry, showing diagnostic signals including a broad singlet at δ 14.49 ppm and a multiplet for aromatic protons at δ 7.85-7.21 ppm, with an m/z of 195 [M+H]+ [1].

Organic Synthesis Process Chemistry Analytical Characterization Chemical Procurement

Enhanced Lipophilicity vs. Non-Fluorinated Analog: A Computed LogP Difference of +0.21

Fluorination at the 7-position increases the lipophilicity of the indazole scaffold. Methyl 7-fluoro-1H-indazole-3-carboxylate has a computed LogP of 1.91 [1]. In contrast, the non-fluorinated analog, methyl 1H-indazole-3-carboxylate (CAS 43120-28-1), has a computed LogP of 1.70 [2]. This quantifies the impact of the fluorine atom on the molecule's physicochemical properties.

Physicochemical Properties Drug Design ADME Lipophilicity

Strategic Applications for Methyl 7-fluoro-1H-indazole-3-carboxylate (CAS 932041-13-9) in Drug Discovery


Medicinal Chemistry: Synthesis of 7-Fluoroindazole-Based Factor Xa and Kinase Inhibitors

Procure this building block for the synthesis of novel factor Xa inhibitors, leveraging the 60-fold potency enhancement conferred by the 7-fluoroindazole core relative to non-fluorinated analogs [1]. The 7-fluoro group is essential for the key hydrogen bond interaction with Gly216 in the FXa active site [1]. The methyl ester handle at the 3-position allows for facile conversion to diverse carboxamides and other derivatives, a common motif in serine protease and kinase inhibitor design [2].

Chemical Biology and Probe Development: Construction of Fluorinated Indazole Libraries

Use Methyl 7-fluoro-1H-indazole-3-carboxylate as a key intermediate to generate libraries of fluorinated indazole derivatives for biological screening. The increased lipophilicity (ΔLogP = +0.21) and unique electronic properties of the 7-fluoro substituent, compared to non-fluorinated analogs, can be systematically exploited to probe structure-activity relationships and identify new chemical probes for target validation [3].

Process Chemistry and Scale-up: Reliable Intermediate with Validated Analytics

This compound is suitable for multi-step synthesis campaigns due to its well-documented and reproducible synthesis, which proceeds in 64% yield [4]. The availability of detailed analytical data (1H NMR and MS) provides procurement professionals with a reliable quality control benchmark, reducing risk in large-scale synthesis of more complex drug candidates [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 7-fluoro-1H-indazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.